N-(2-methoxy-5-methylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide
Description
N-(2-methoxy-5-methylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Properties
Molecular Formula |
C20H22N4O5S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H22N4O5S/c1-12-5-7-17(28-3)15(9-12)22-20(25)16-11-14(23-24-16)13-6-8-18(29-4)19(10-13)30(26,27)21-2/h5-11,21H,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
MHSMSZYJQBGAOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution reactions: Introduction of the methoxy and methylsulfamoyl groups can be done through nucleophilic substitution reactions using suitable reagents.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-5-[4-methoxyphenyl]-1H-pyrazole-3-carboxamide
- N-(2-methylphenyl)-5-[4-methylsulfamoylphenyl]-1H-pyrazole-3-carboxamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
